N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 3-chlorobenzyl group and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 3-Chlorobenzyl Group: The pyrazole intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-chlorobenzyl-substituted pyrazole.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids under palladium catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, potassium carbonate.
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyrazoles.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The nitro and sulfonamide groups are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and binding properties.
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3-methylbenzenesulfonamide: Contains a methyl group instead of a nitro group, potentially altering its electronic properties and biological activity.
Uniqueness
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the nitro and sulfonamide groups, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-13-4-1-3-12(7-13)10-20-11-14(9-18-20)19-26(24,25)16-6-2-5-15(8-16)21(22)23/h1-9,11,19H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDCEMHUHWRZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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